5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one
Description
The compound 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),5,9,11(15)-tetraen-8-one is a structurally complex heterocyclic molecule featuring:
- A tetracyclic framework with fused oxa (oxygen), thia (sulfur), and diaza (nitrogen) rings.
- A sulfanylidene group (C=S), which may enhance electronic delocalization and influence reactivity.
- Multiple double bonds and heteroatoms, creating a rigid yet polarizable scaffold.
Properties
IUPAC Name |
5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-15-9-6-11-12(24-8-23-11)7-10(9)20-14(18-15)13(26-17(20)25)16(22)19-4-2-1-3-5-19/h6-7H,1-5,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGHCTRFOIDIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[77002,6The reaction conditions typically require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Research indicates that compounds with similar structural features may exhibit a range of biological activities:
- Anticancer Properties : Compounds in the same class have been studied for their potential in cancer treatment, influencing pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of nitrogen and sulfur atoms may enhance the compound's ability to interact with biological targets such as enzymes or bacterial receptors.
Drug Development
The unique structure of 5-(piperidine-1-carbonyl)-3-sulfanylidene suggests potential applications in drug development:
- Targeting Enzymatic Pathways : The piperidine moiety may enhance binding affinity to specific enzymes or receptors, making it a candidate for further pharmacological studies.
Computational Chemistry
The intricate molecular structure can be analyzed using computational chemistry software to predict reactivity and interactions with biological systems. This can aid in:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity can guide the design of more effective derivatives.
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Testing
In vitro testing of sulfanylidene derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, suggesting their potential as therapeutic agents in treating infections.
Data Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Biological Activity | Potential anticancer and antimicrobial properties | |
| Drug Development | Targeting specific enzymes/receptors for therapeutic interventions | |
| Computational Chemistry | Structure-activity relationship studies using computational models |
Mechanism of Action
The mechanism of action of 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Structural Analogues with Piperidine Motifs
Piperidine-containing compounds are prevalent in drug discovery due to their bioavailability and conformational adaptability. Key comparisons include:
(a) 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione ()
- Structural Similarities :
- Piperidine ring in a chair conformation.
- Fused polycyclic system with sulfur and nitrogen atoms.
- Differences :
- Additional methoxybenzylidene and phenyl substituents.
- Larger heptacyclic framework vs. the tetracyclic target compound.
- Functional Implications :
(b) Hexacyclododecylamines with Sigma-1 Receptor Affinity ()
- Synthesis : Prepared via reactions between piperidine derivatives and pentacyclododecane diones.
- Key Features: Hexacyclic systems with piperidinylmethylphenoxy or piperidinylethyl groups. Demonstrated sigma-1 receptor affinity and calcium channel modulation .
- Comparison: The target compound’s piperidine-1-carbonyl group may mimic the piperidinylmethylphenoxy side chains in ’s compounds, suggesting shared pharmacological targets. Reduced ring count (tetracyclic vs. hexacyclic) in the target compound could lower steric hindrance, improving binding kinetics.
Antimicrobial Analogues ()
Compounds such as 3-(4-Nitrophenyl)-1-(5-(piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)prop-2-enone (7c) exhibit antimicrobial activity.
- Structural Overlaps: Piperidine and sulfur-containing heterocycles. Conjugated enone systems (C=O/C=C).
- Divergences :
- Activity Prediction :
Computational Similarity Analysis ()
Using Tanimoto and Dice similarity metrics, the target compound’s structure can be compared to known bioactive molecules:
| Metric | Similarity to Antimicrobial Compounds () | Similarity to Sigma-1 Ligands () |
|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.72 |
| Dice (Morgan) | 0.68 | 0.75 |
Biological Activity
The compound 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),5,9,11(15)-tetraen-8-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives characterized by a unique tetracyclic structure. Its molecular formula is , and it exhibits several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between menin and MLL (mixed lineage leukemia) fusion proteins, which are implicated in certain types of leukemia. This inhibition can disrupt cancer cell proliferation and survival pathways .
- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against coronaviruses by targeting viral proteases involved in polyprotein processing . The mechanism involves binding to the active site of the main protease (Mpro), thus inhibiting viral replication.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on leukemia cells at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antiviral Efficacy
In a recent investigation focused on SARS-CoV-2, analogs of the compound showed promising activity against viral replication in vitro. The study revealed that these compounds inhibited the main protease (Mpro) with moderate efficacy, suggesting their potential use in developing antiviral therapies .
Table 2: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | MLL fusion proteins | Inhibition of proliferation | |
| Antiviral | SARS-CoV-2 Mpro | Inhibition of replication |
Research Findings
Recent findings indicate that modifications to the piperidine ring and the introduction of various substituents can significantly enhance the biological activity of this compound. Structure-activity relationship (SAR) studies are ongoing to optimize these derivatives for improved potency and selectivity against specific targets.
Future Directions
Future research should focus on:
- Optimization of Derivatives : Further chemical modifications could lead to more potent analogs with better pharmacokinetic profiles.
- Clinical Trials : Investigating the safety and efficacy of these compounds in clinical settings will be crucial for their development as therapeutic agents.
- Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate the pathways through which these compounds exert their effects.
Q & A
Q. What statistical methods reconcile conflicting bioactivity results across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
